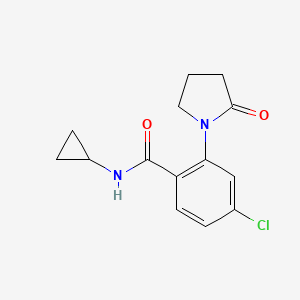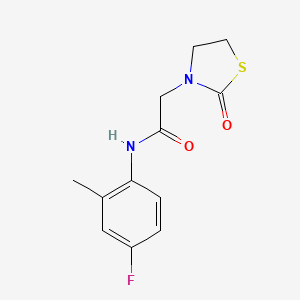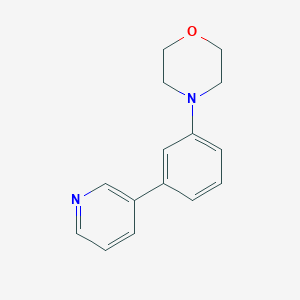
4-(3-Pyridin-3-ylphenyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Pyridin-3-ylphenyl)morpholine is a heterocyclic compound that features a morpholine ring attached to a phenyl group, which is further substituted with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridin-3-ylphenyl)morpholine typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 3-bromopyridine, which is then reacted with a phenylboronic acid derivative under Suzuki coupling conditions to form 3-phenylpyridine.
Morpholine Introduction: The 3-phenylpyridine is then subjected to a nucleophilic substitution reaction with morpholine, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-(3-Pyridin-3-ylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the phenyl or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
4-(3-Pyridin-3-ylphenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an antagonist for certain receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-(3-Pyridin-3-ylphenyl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it can act as an antagonist for dopamine receptors (D2 and D3) and serotonin receptors (5-HT2A), thereby modulating neurotransmitter activity and potentially treating conditions like schizophrenia.
相似化合物的比较
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as 3-phenylpyrrolidine, which share structural similarities but differ in their pharmacological profiles.
Piperidine Derivatives: Compounds like 4-phenylpiperidine, which have a piperidine ring instead of a morpholine ring, leading to different biological activities.
Uniqueness
4-(3-Pyridin-3-ylphenyl)morpholine is unique due to its combination of a morpholine ring with a pyridine-substituted phenyl group, which imparts distinct chemical and biological properties compared to other heterocyclic compounds.
属性
IUPAC Name |
4-(3-pyridin-3-ylphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-3-13(14-4-2-6-16-12-14)11-15(5-1)17-7-9-18-10-8-17/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERWKSXXQSDSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Fluoro-1-[3-(4-methylphenyl)sulfonylpropyl]pyridin-2-one](/img/structure/B7672410.png)
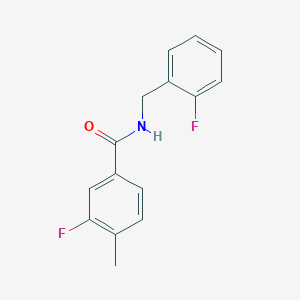
![N-[2-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7672446.png)
![[2,4'-Bipyridine]-6-carboxamide](/img/structure/B7672460.png)
![1-[[4-(Difluoromethylsulfonyl)phenyl]methyl]-5-fluoropyridin-2-one](/img/structure/B7672462.png)
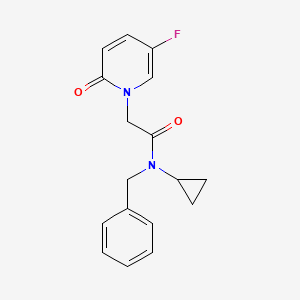
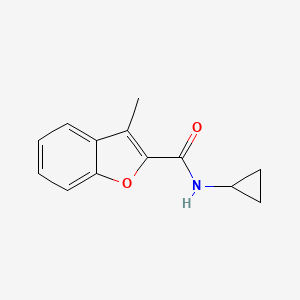
![1-[2-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B7672484.png)
![5-bromo-N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-2-methylaniline](/img/structure/B7672491.png)
![Methyl 5-[(5-fluoro-2-oxopyridin-1-yl)methyl]furan-3-carboxylate](/img/structure/B7672494.png)
![6-chloro-N-[(6-methylpyridin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7672498.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B7672508.png)
